9-Methylaminoacridine CYP1A1 N-Dealkylation Kinetics Compared to 9-Ethylaminoacridine
9-(Methylamino)acridine (MAA) serves as a selective fluorogenic substrate for CYP1A1 and CYP2D6, with kinetic parameters that differ substantially from its ethyl analog (EAA). In recombinant enzyme assays, MAA exhibited a Km of 1.09 ± 0.68 μM for CYP1A1, whereas EAA showed a 3.1-fold lower Km of 0.35 ± 0.21 μM, indicating that EAA has a higher affinity for the enzyme active site [1]. The Vmax values also differed, with MAA at 61.9 ± 48.5 pmol 9AA/min/pmol CYP1A1 compared to EAA at 113.8 ± 8.4 pmol 9AA/min/pmol CYP1A1, representing a 1.84-fold higher catalytic turnover for the ethyl derivative [1]. This differential recognition is attributed to the increased hydrophobic interaction of the ethyl side chain with the CYP1A1 binding pocket, as reflected in the calculated binding energies (ΔGbind): –8.266 kcal/mol for MAA versus –8.950 kcal/mol for EAA with CYP1A1 [1]. These quantitative differences underscore the necessity of using the specific methylamino derivative when calibrating assays intended to detect N-dealkylase activity, as substitution with other alkyl chain lengths will alter both sensitivity and dynamic range.
| Evidence Dimension | CYP1A1 N-dealkylation kinetics |
|---|---|
| Target Compound Data | Km = 1.09 ± 0.68 μM; Vmax = 61.9 ± 48.5 pmol 9AA/min/pmol; ΔGbind = –8.266 kcal/mol |
| Comparator Or Baseline | 9-N-(ethylamino)acridine (EAA): Km = 0.35 ± 0.21 μM; Vmax = 113.8 ± 8.4 pmol 9AA/min/pmol; ΔGbind = –8.950 kcal/mol |
| Quantified Difference | EAA exhibits 3.1-fold lower Km (higher affinity) and 1.84-fold higher Vmax; ΔGbind difference of 0.684 kcal/mol |
| Conditions | Recombinant human CYP1A1 expressed in microsomes; fluorescence detection of 9-aminoacridine product at 405/455 nm |
Why This Matters
Procurement of the correct 9-(methylamino)acridine derivative is essential for assay calibration, as substitution with longer alkyl chain analogs will produce misleading enzyme activity measurements due to altered substrate affinity and turnover rates.
- [1] Mayer, R. T., et al. A Real-Time Fluorescence Assay for Measuring N-Dealkylation. Scilit. View Source
